molecular formula C22H27ClN2O5S B2558096 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921998-41-6

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2558096
CAS No.: 921998-41-6
M. Wt: 466.98
InChI Key: WWLDCMXSGOEHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzooxazepine core fused with a sulfonamide moiety. Key structural features include:

  • A tetrahydrobenzooxazepine ring substituted with isobutyl and dimethyl groups at position 5 and 3, respectively.
  • A chloro-methoxybenzenesulfonamide group at position 8 of the benzooxazepine scaffold.

Synthesis of analogous sulfonamides often involves condensation reactions under reflux conditions, monitored by TLC for purity assessment . Structural elucidation relies on techniques like NMR and X-ray crystallography, with programs such as SHELX employed for refinement .

Properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-14(2)12-25-17-8-7-16(11-19(17)30-13-22(3,4)21(25)26)24-31(27,28)20-10-15(23)6-9-18(20)29-5/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDCMXSGOEHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential biological activities. Its structural features suggest diverse interactions within biological systems, particularly in pharmacological applications.

Structural Characteristics

The compound's structure includes:

  • Chloro substituent
  • Isobutyl group
  • Tetrahydrobenzo[b][1,4]oxazepine core
  • Methoxybenzenesulfonamide functional group

These features contribute to its reactivity and potential biological activity.

Research indicates that the primary mechanism of action for this compound may involve the inhibition of receptor-interacting protein kinase 1 (RIP1). RIP1 plays a critical role in regulating cell death pathways and inflammation. Inhibiting RIP1 could have therapeutic implications in various conditions such as neurodegenerative diseases and inflammatory disorders.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For example:

  • The WNT/β-catenin signaling pathway is often dysregulated in cancers. Compounds targeting this pathway can inhibit tumor growth by blocking β-catenin accumulation and its transcriptional activity on oncogenes like cyclin D1 and c-myc .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The structural complexity of this compound allows for potential modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies have shown that certain derivatives of similar compounds can significantly inhibit tumor cell proliferation by targeting the WNT pathway. For instance, compounds that disrupt the DVL-FZD interaction have been shown to reduce tumor growth rates significantly .
  • Binding Affinity Studies : Quantitative studies on binding kinetics reveal that effective inhibitors exhibit specific affinities towards RIP1 and other related kinases. The binding interactions often correlate with the structural characteristics of the compounds.

Data Table: Biological Activities

Activity TypeMechanism DescriptionReference
AnticancerInhibition of WNT/β-catenin pathway
Anti-inflammatoryModulation of RIP1 kinase activity
Cell ProliferationReduction in tumor cell growth via DVL-FZD interaction

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C22H27ClN2O5SC_{22}H_{27}ClN_{2}O_{5}S with a molecular weight of approximately 467.0 g/mol. The structural elements include:

  • A chloro substituent.
  • An isobutyl group.
  • A tetrahydrobenzo[b][1,4]oxazepine core.
  • A methoxybenzenesulfonamide functional group.

These features contribute to its potential interactions within biological systems and its applicability in various therapeutic domains.

Medicinal Chemistry Applications

The compound exhibits promising properties that may be leveraged in several medicinal applications:

Antimicrobial Activity

Sulfonamides are well-documented for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis pathways.

Anti-inflammatory Properties

The oxazepine ring system is associated with neuropharmacological effects, including anti-inflammatory activity. Compounds with similar frameworks have been studied for their ability to modulate inflammatory responses in various models . This positions the compound as a candidate for developing anti-inflammatory medications.

Neuropharmacological Effects

Given its structural complexity and the presence of specific functional groups, the compound may interact with neurotransmitter systems. Preliminary studies suggest that derivatives of oxazepines can influence central nervous system activity, potentially leading to applications in treating neurological disorders .

Synthesis and Characterization

The synthesis of 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide typically involves multi-step reactions that require careful optimization of reaction conditions to enhance yield and purity. Common synthetic routes may include:

  • Formation of the oxazepine core through cyclization reactions.
  • Introduction of the chloro and methoxy groups via electrophilic substitution methods.
  • Final purification using chromatographic techniques.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis.

Case Study 2: Anti-inflammatory Effects

Research on oxazepine derivatives indicated their potential to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests that similar compounds could be effective in treating conditions like arthritis or other inflammatory diseases .

Comparison with Similar Compounds

Structural Features

The target compound shares a sulfonamide backbone with derivatives like N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (, compound 3). Key differences lie in:

  • Electron-withdrawing groups : The chloro-methoxy substituents on the benzene ring may enhance stability and modulate reactivity relative to unsubstituted variants.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Core Structure Key Substituents Potential Impact on Bioactivity
Target Compound Benzooxazepine 5-Isobutyl, 3,3-dimethyl, Cl, OCH₃ Enhanced steric bulk; electron effects
Compound 3 () Thiadiazine-Isoxazole Phenylamino, methylisoxazole Increased hydrogen-bonding capacity
Physicochemical Properties

The lumping strategy () groups structurally similar compounds to predict shared properties. The target compound’s chloro-methoxybenzenesulfonamide group and bulky core suggest:

  • Lipophilicity : Higher logP than less-substituted analogs, influencing membrane permeability.
  • Reactivity : Electron-withdrawing substituents may slow hydrolysis compared to electron-rich derivatives.
Bioactivity Prediction

Tools like Hit Dexter 2.0 () assess compound behavior, categorizing hits as promiscuous binders or "dark chemical matter." For the target compound:

  • The benzooxazepine core may reduce promiscuity due to steric hindrance.
  • Sulfonamide moieties often exhibit target-specific interactions, but chloro-methoxy groups could introduce off-target effects.

Table 3: Predicted Bioactivity Profiles

Compound Promiscuity Risk (Hit Dexter 2.0) Likely Targets
Target Compound Low to moderate Enzymes (e.g., kinases)
Compound 3 () Moderate Bacterial dihydropteroate synthase

Q & A

Q. What synthetic strategies are recommended for preparing the benzo[b][1,4]oxazepin-8-yl core structure?

Methodological Answer: The core structure can be synthesized via a multi-step process involving cyclization of substituted benzoxazepine precursors. For example, aza-Michael addition followed by intramolecular cyclization under basic conditions (e.g., NaH in THF) is commonly used. Key intermediates like 3,3-dimethyl-4-oxo-tetrahydrobenzooxazepine derivatives require careful control of reaction time and temperature (60–80°C) to avoid racemization or side-product formation .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) and sulfonamide NH signals (δ ~10–12 ppm, broad).
  • X-ray crystallography : Resolve stereochemistry of the tetrahydrobenzooxazepine ring and confirm substituent positions (e.g., isobutyl group orientation) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer: Recrystallize from a 2:1 v/v mixture of ethyl acetate and hexane, which balances polarity to dissolve the sulfonamide group while precipitating non-polar byproducts. Monitor crystal growth at 4°C for 24 hours to avoid solvent inclusion .

Advanced Research Questions

Q. How can contradictory biological activity data between enzyme inhibition assays and cell-based models be resolved?

Methodological Answer:

  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to rule out off-target effects.
  • Purity assessment : Ensure the compound is free of trace solvents (e.g., DMF) or synthesis byproducts (e.g., unreacted sulfonyl chloride) that may interfere with cellular assays .
  • Pharmacokinetic profiling : Assess membrane permeability (e.g., PAMPA assay) to determine if low cellular activity stems from poor uptake .

Q. What experimental design principles apply to optimizing the sulfonamide coupling step?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (20–100°C), base (e.g., Et3N vs. DIPEA), and solvent (DMF vs. DCM) in a factorial design.
  • Response surface modeling : Use software like JMP or Minitab to identify optimal conditions (e.g., 60°C, DIPEA in DMF yields >85% coupling efficiency) .
  • In-line monitoring : Employ FTIR or ReactIR to track sulfonamide formation in real-time .

Q. How can structure-activity relationships (SAR) be systematically explored for the isobutyl and methoxy substituents?

Methodological Answer:

  • Analog synthesis : Replace isobutyl with cyclopentyl or tert-butyl groups to study steric effects. Modify methoxy to ethoxy or hydrogen to assess electronic contributions .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases or GPCRs). Validate with MM-GBSA free-energy calculations .
  • Biological profiling : Test analogs in dose-response assays (IC50 determination) and correlate substituent changes with potency shifts .

Q. What analytical techniques are critical for identifying degradation products under accelerated stability testing?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C, 75% RH), acidic/basic hydrolysis, and UV light.
  • LC-HRMS : Identify degradation products via exact mass (e.g., demethylation or sulfonamide hydrolysis products).
  • NMR structural elucidation : Compare degraded samples to synthetic reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.